N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
CAS No.: 393569-12-5
Cat. No.: VC7259905
Molecular Formula: C16H11BrClN3OS2
Molecular Weight: 440.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393569-12-5 |
|---|---|
| Molecular Formula | C16H11BrClN3OS2 |
| Molecular Weight | 440.76 |
| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide |
| Standard InChI | InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
| Standard InChI Key | NCQREEFCEPMARK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Introduction
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable benzoyl chloride derivative, such as 5-bromo-2-chlorobenzoyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane. This process is similar to the synthesis of other thiadiazole derivatives.
Synthesis Steps
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Preparation of Starting Materials: Obtain 5-amino-1,3,4-thiadiazole-2-thiol and 5-bromo-2-chlorobenzoyl chloride.
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Reaction Setup: Combine the starting materials in a suitable solvent with a base.
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Reaction Conditions: Stir the mixture under appropriate conditions (e.g., temperature and time) until the reaction is complete.
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Purification: Purify the product using recrystallization or chromatography techniques.
Biological Activities and Applications
Thiadiazole derivatives, including N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide, are studied for their potential biological activities:
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Antibacterial Activity: Thiadiazoles have shown significant antibacterial properties, particularly against Gram-positive bacteria .
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Antiviral and Anticancer Properties: These compounds are also investigated for their antiviral and anticancer activities due to their ability to interact with biological targets.
Potential Applications
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Pharmaceuticals: Thiadiazole derivatives are potential candidates for developing new drugs due to their diverse biological activities.
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Agrochemicals: They can also be used in the development of new agrochemicals.
Chemical Reactions and Interactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can participate in various chemical reactions:
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Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) allows it to undergo nucleophilic substitution reactions.
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Interactions with Biological Targets: The thiadiazole ring can interact strongly with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Future Research Directions
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In-depth Biological Activity Studies: Investigate the compound's specific biological activities and mechanisms of action.
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Synthesis Optimization: Optimize the synthesis process for better yield and purity.
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Structure-Activity Relationship (SAR) Studies: Explore how modifications to the compound's structure affect its biological activities.
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